molecular formula C8H10BrN3 B176152 N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide CAS No. 138888-98-9

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

Cat. No. B176152
M. Wt: 228.09 g/mol
InChI Key: KLPIAUFTPZZJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a structure similar to “N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide” belong to the pyridine class1. They are primarily used as research tools in the drug development process, particularly in the design and synthesis of novel drug candidates1.



Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 5-bromopyridine-2-carboxylic acid with hydroxylamine hydrochloride and sodium methoxide in dimethyl sulfoxide1. The resulting product is then purified by recrystallization to obtain the pure compound1.



Molecular Structure Analysis

The molecular structure of similar compounds comprises a pyridine ring attached to a hydroxymethyl group and a formamidine group via a double bond1.



Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving “N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide”. However, similar compounds are often involved in various chemical reactions due to the presence of the pyridine ring and the bromine atom, which can participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

Similar compounds are often pale yellow to white crystalline solids with a melting point of around 187-189°C1. They are soluble in organic solvents like methanol, dichloromethane, and dimethyl sulfoxide1.


Scientific Research Applications

Electrochemical Processes and Catalysis

  • The compound's derivatives are utilized in electrochemical processes. For instance, 2,2'-Bipyridine and dimethyl-2,2'-bipyridines, synthesized from 2-bromopyridine and 2-bromomethylpyridines, use electrochemical methods catalyzed by nickel complexes. This method, involving N,N-dimethylformamide, offers simplicity and efficiency in various applications (França et al., 2002).

Molecular and Pharmaceutical Chemistry

  • N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide derivatives are significant in medicinal chemistry. One example is the development of N-heterocyclic carbene gold(I) complexes, which show potential as antiproliferative, anticancer, and antibacterial agents. Understanding their behavior in aqueous media is crucial for further development (Goetzfried et al., 2020).

  • Additionally, compounds containing N,N-dimethylformimidamide show promising results as 5-HT₆ receptor antagonists. Their potential in neurological research and treatment is notable, especially for compounds demonstrating significant inhibitory properties (Yoo et al., 2012).

Synthesis and Characterization of Novel Compounds

  • The compound is used in synthesizing and characterizing new chemical entities. For example, new zinc phthalocyanine derivatives, containing this compound, have been synthesized and characterized for potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

  • It also plays a role in the synthesis of pyridine-containing derivatives of alkaloids, highlighting its versatility in the creation of diverse chemical structures (Kulakov, 2010).

Green Chemistry and Environmental Applications

  • Research includes its use in green chemistry, such as the synthesis of chemiluminescent N-sulfopropyl acridinium esters in ionic liquids. This method avoids the use of carcinogenic substances, showcasing the compound's role in developing environmentally friendly chemical processes (Natrajan & Wen, 2013).

Safety And Hazards

Future Directions

The future directions for similar compounds often involve further research into their pharmacological properties and potential applications in drug development1.


Please note that this information is based on similar compounds and may not be directly applicable to “N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide”. For accurate information, specific studies on “N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide” would be required.


properties

IUPAC Name

N'-(5-bromopyridin-2-yl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c1-12(2)6-11-8-4-3-7(9)5-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPIAUFTPZZJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
Reactant of Route 2
Reactant of Route 2
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

Citations

For This Compound
2
Citations
NA Al-Hadhrami, A Ladwig, A Rahman, I Rozas… - Bioorganic & Medicinal …, 2020 - Elsevier
A range of guanidine-based pyridines, and related compounds, have been prepared (19 examples). These compounds were evaluated in relation to their competitive inhibition of …
Number of citations: 5 www.sciencedirect.com
O Kim, Y Jeong, H Lee, SS Hong… - Journal of Medicinal …, 2011 - ACS Publications
Phosphatidylinositol 3-kinase α (PI3Kα) is an important regulator of intracellular signaling pathways, controlling remarkably diverse arrays of physiological processes. Because the PI3K …
Number of citations: 158 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.